Furo[3,2-c]pyridine-4-carboxylic acid
Overview
Description
“Furo[3,2-c]pyridine-4-carboxylic acid” is a chemical compound with the molecular weight of 163.13 . It is used in the field of chemistry for various purposes . The furo[3,2-c]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .
Synthesis Analysis
The synthesis of “Furo[3,2-c]pyridine-4-carboxylic acid” involves several steps. One study reports a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,2-c]pyridine-1,4-diones . Another study describes the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-c]pyridine-4-carboxylic acid” can be represented by the InChI code: 1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11) . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Chemical Reactions Analysis
“Furo[3,2-c]pyridine-4-carboxylic acid” can undergo various chemical reactions. For instance, it can participate in a unique domino reaction that includes C–H activation, Lossen rearrangement, annulation, and lactonization . This reaction pathway allows for the synthesis of novel furo[3,2-c]pyridine-1,4-diones .
Physical And Chemical Properties Analysis
“Furo[3,2-c]pyridine-4-carboxylic acid” is a powder that is stored at room temperature .
Scientific Research Applications
- Scientific Field : Biomedical Sciences
- Summary of the Application : Furo[3,2-c]pyridine-4-carboxylic acid has been used to construct an AIE-active (Aggregation-Induced Emission) photosensitizer, named LIQ-TF . This compound shows near-infrared emission with high quantum yield .
- Methods of Application : An Rh-catalyzed tandem reaction was performed to construct LIQ-TF . The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes : LIQ-TF showed high efficiency in generating singlet oxygen (1O2) and hydroxyl radicals (˙OH), which are crucial for photodynamic therapy . It could be used for specific imaging and photodynamic ablation of Gram- .
Safety And Hazards
properties
IUPAC Name |
furo[3,2-c]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSQLGLFJHCDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442001 | |
Record name | Furo[3,2-c]pyridine-4-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridine-4-carboxylic acid | |
CAS RN |
190957-82-5 | |
Record name | Furo[3,2-c]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190957-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine-4-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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